Ascolactone

Descripción general

Descripción

Ascolactone is a benzolactone derivative isolated from the endophytic fungus Didymella sp. IEA-3B.1, which is derived from the host plant Terminalia catappa . This compound is part of a class of natural products known for their biological activities, including antimicrobial and anticancer properties .

Métodos De Preparación

Ascolactone is typically isolated from solid rice fermentation of the endophytic fungus Didymella sp. IEA-3B.1 . The fermentation process involves culturing the fungus on a rice medium, followed by extraction and purification of the compound . The addition of ammonium sulfate ((NH₄)₂SO₄) to the rice medium can enhance the yield of this compound .

Análisis De Reacciones Químicas

Ascolactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Ascolactone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ascolactone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NFκB), a protein complex involved in cellular responses to stress . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death) .

Comparación Con Compuestos Similares

Ascolactone is unique among benzolactone derivatives due to its specific structure and biological activities. Similar compounds include:

Actividad Biológica

Ascolactone is a bioactive compound derived from various fungal sources, particularly endophytes and marine fungi. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and antimicrobial properties.

Chemical Structure and Derivation

This compound is a polyketide compound, which has been isolated from the endophytic fungus Didymella sp. IEA-3B.1, found in the host plant Terminalia catappa. The compound is characterized by a complex structure that contributes to its diverse biological activities. The synthesis of this compound involves Baeyer-Villiger oxidation and hydrolysis processes, which are critical for its formation from precursor compounds .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. Specifically, it has been tested against various cancer cell lines, showing promising results:

- Cell Lines Tested :

- Murine lymphoma cell line L5178Y

- Burkitt's lymphoma B cells (Ramos)

- Adult lymphoblastic leukemia T cells (Jurkat J16)

The IC50 values for this compound against these cell lines were reported as follows:

- L5178Y: 2.0 µM

- Ramos: 3.3 µM

- Jurkat J16: 4.4 µM

These values indicate that this compound possesses potent cytotoxic effects against these cancer cell lines .

This compound's antitumor activity is partly attributed to its ability to inhibit NFκB activation, a key pathway involved in cancer cell survival and proliferation. In assays conducted on the triple-negative breast cancer cell line MDA-MB 231, this compound displayed moderate inhibition of NFκB activation . This suggests that the compound may exert its effects through multiple pathways, enhancing its potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains:

- Tested Strains :

- Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium

- Gram-negative bacteria: Acinetobacter baumannii

The minimum inhibitory concentrations (MICs) observed were:

- Against Gram-positive bacteria: MICs ranged from 6.3 to 12.5 µM.

- Against Acinetobacter baumannii: MICs were approximately 3.1 µM when tested alongside a sublethal concentration of colistin .

These findings highlight this compound's potential as a candidate for treating infections caused by multidrug-resistant bacteria.

Case Studies and Research Findings

Several research studies have focused on the extraction and characterization of this compound from fungal sources, emphasizing its biological activities:

- Study on Endophytes : A study isolated this compound from Didymella sp. IEA-3B.1 and assessed its cytotoxicity and antimicrobial properties against various pathogens .

- Antimicrobial Efficacy : Another investigation revealed that while this compound showed weaker activity against certain Gram-positive strains compared to other compounds isolated from the same source, it maintained efficacy against Gram-negative bacteria .

Summary Table of Biological Activities

| Activity | Target | IC50/MIC Values |

|---|---|---|

| Antitumor | L5178Y (Murine lymphoma) | 2.0 µM |

| Ramos (Burkitt's lymphoma) | 3.3 µM | |

| Jurkat J16 (T-cell leukemia) | 4.4 µM | |

| NFκB Inhibition | MDA-MB 231 (Breast cancer) | Moderate inhibition |

| Antimicrobial | Staphylococcus aureus | 6.3 - 12.5 µM |

| Enterococcus faecalis | 6.3 - 12.5 µM | |

| Acinetobacter baumannii | ~3.1 µM |

Propiedades

IUPAC Name |

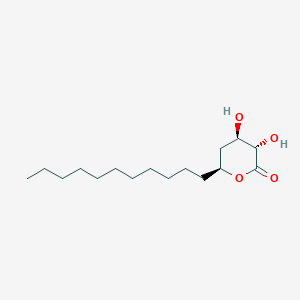

(3S,4R,6S)-3,4-dihydroxy-6-undecyloxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)15(18)16(19)20-13/h13-15,17-18H,2-12H2,1H3/t13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICNXZCTTYOLCW-ZNMIVQPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.